1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-pyrazole
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Overview
Description
1-[(2,4-Dimethoxyphenyl)sulfonyl]-1H-pyrazole is a chemical compound characterized by the presence of a pyrazole ring substituted with a sulfonyl group attached to a 2,4-dimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-pyrazole typically involves the reaction of 2,4-dimethoxybenzenesulfonyl chloride with pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution of the sulfonyl chloride by the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,4-Dimethoxyphenyl)sulfonyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2,4-Dimethoxyphenyl)sulfonyl]-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-pyrazole involves its interaction with molecular targets through its sulfonyl and pyrazole functional groups. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, the sulfonyl group can form strong hydrogen bonds with biological macromolecules, while the pyrazole ring can participate in π-π stacking interactions.
Comparison with Similar Compounds
- 1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-phenylethyl)piperazine
- 1-(2,5-Dimethoxyphenyl)sulfonyl-4-(phenylmethyl)piperazine
Comparison: Compared to these similar compounds, 1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interaction with biological targets. The presence of the pyrazole ring also distinguishes it from piperazine derivatives, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)sulfonylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4S/c1-16-9-4-5-11(10(8-9)17-2)18(14,15)13-7-3-6-12-13/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCGNJLRTLEEPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)N2C=CC=N2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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